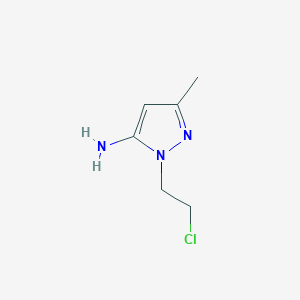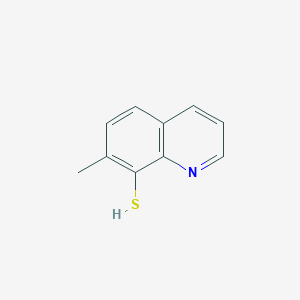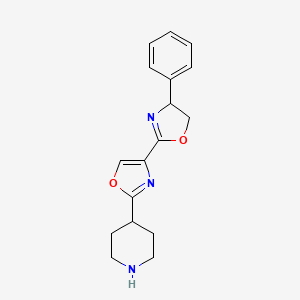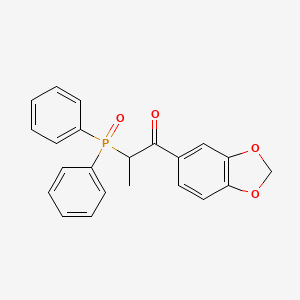
1-(2H-1,3-Benzodioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is a complex organic compound featuring a benzo[d][1,3]dioxole ring and a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed arylation reactions and Noyori asymmetric hydrogenation . Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one: Shares the benzo[d][1,3]dioxole ring but differs in the alkyl chain length.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Similar structure with a longer alkyl chain.
3-(Benzo[d][1,3]dioxol-5-yl)propionic acid: Contains the benzo[d][1,3]dioxole ring with a carboxylic acid group.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-2-(diphenylphosphoryl)propan-1-one is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89084-30-0 |
|---|---|
Molecular Formula |
C22H19O4P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-diphenylphosphorylpropan-1-one |
InChI |
InChI=1S/C22H19O4P/c1-16(22(23)17-12-13-20-21(14-17)26-15-25-20)27(24,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3 |
InChI Key |
QZLOSFFRCXBAHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


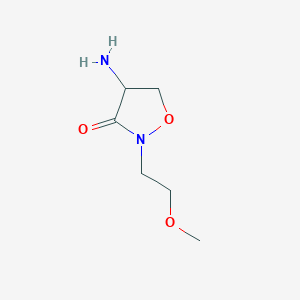
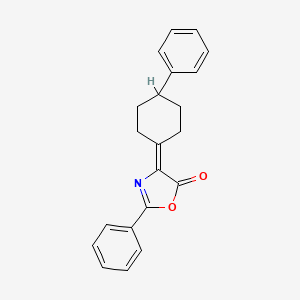
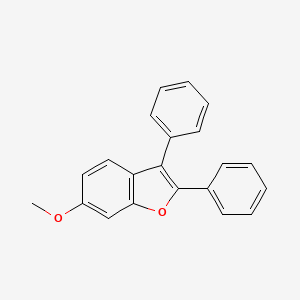
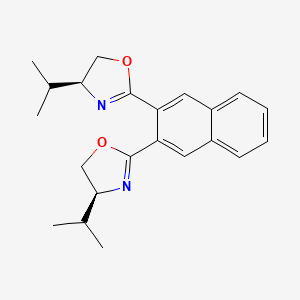

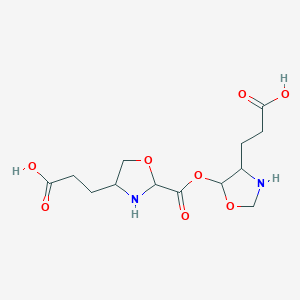
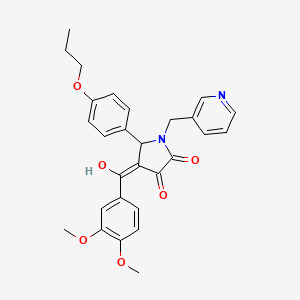
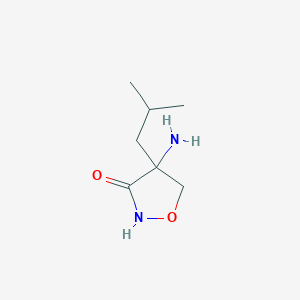

![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)

